molecular formula C7H8N2O4 B1355100 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 4869-45-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B1355100
CAS RN: 4869-45-8
M. Wt: 184.15 g/mol
InChI Key: OQOZKHDSUDJUDR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid, also known as 1,3-Dimethyl-5-carboxyuracil, is used in the synthesis and SAR of drug-like allosteric inhibitors of a mammalian lectin .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN1C=C(C(=O)N(C)C1=O)S(Cl)(=O)=O . This indicates that the molecule contains a pyrimidine ring with two methyl groups and a carboxylic acid group.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 168.15 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives play a significant role in catalysis. For instance, a study on the synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids utilized a TiO2/SiO2 nanocomposite as a recyclable catalyst, showing efficient synthesis with high yields under moderate conditions (Sadegh-Samiei & Abdolmohammadi, 2018).

Thermal Stability Analysis

Another study focused on the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, providing insights into their thermal decomposition patterns (Salih & Al-Sammerrai, 1986).

Crystallographic and Structural Analysis

Several studies have been conducted on the crystal structure and conformation of various derivatives. For example, research on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed its molecular conformation and packing stabilized by hydrogen bonds (Mohideen, Rasheeth, Huq & Nizar, 2008). Similarly, other derivatives have been analyzed for their molecular and crystal structures, contributing to the understanding of their chemical properties and potential applications (Gurskaya, Zavodnik, Shutalev, Stash & Tsirelson, 2005).

Synthesis of Functionalized Derivatives

The synthesis of various functionalized derivatives of this compound has been explored for potential applications. For instance, a study demonstrated thesynthesis of polyamides using derivatives like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, showing the utility of these derivatives in polymer science (Hattori & Kinoshita, 1979).

Cocrystal Formation

Research on cocrystal formation involving derivatives like 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted, showing the potential of these compounds in supramolecular chemistry and materials science (Rajam, Muthiah, Butcher, Jasinski & Wikaira, 2018).

Pharmaceutical Research

In the context of pharmaceuticals, various derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of these compounds in drug discovery and medicinal chemistry. For example, the synthesis and antimicrobial evaluation of tetrahydropyrimidine derivatives show promise in this area (Kheder, Mabkhot & Farag, 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOZKHDSUDJUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516568
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

CAS RN

4869-45-8
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ćerňová, R Pohl, B Klepetářová, M Hocek - Heterocycles, 2014 - researchgate.net
Diverse electrophilic, nucleophilic and radical CH trifluoromethylations of 1, 3-dimethyluracil were systematically studied in order to prepare either 5-or 6-(trifluoromethyl) uracil …
Number of citations: 10 www.researchgate.net
IY Lee, JY Lee, YD Gong - Synthesis, 2005 - thieme-connect.com
Carbamoylation of 6-aminouracils was achieved by reacting 6-aminouracils with isocyanates under computer-controlled microwave irradiation for a short reaction time. Under known …
Number of citations: 5 www.thieme-connect.com

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